Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate
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Overview
Description
Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as ethoxy and hydroxy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and product distribution .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or ethers .
Scientific Research Applications
Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. In industry, it is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of inflammation or protection against oxidative stress .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate include other derivatives of indane and dioxane structures. Examples include 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate and 1-benzo[1,3]dioxol-5-yl-indoles .
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate is a synthetic compound that has garnered interest in various biological applications due to its unique structural features and potential therapeutic effects. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate is characterized by the following structural formula:
This compound contains a dioxane ring that contributes to its stability and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in its structure allows the compound to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory conditions.
- Antimicrobial Properties : Ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate has shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antioxidant | Scavenges free radicals; reduces oxidative stress | |
Anti-inflammatory | Inhibits cytokine production | |
Antimicrobial | Effective against Gram-positive bacteria |
Case Studies
- Antioxidant Efficacy : A study conducted by researchers explored the antioxidant properties of ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate in vitro. The results demonstrated a significant reduction in oxidative markers in treated cells compared to controls, highlighting its potential for use in oxidative stress-related diseases.
- Anti-inflammatory Potential : In a preclinical model of arthritis, administration of this compound resulted in decreased levels of inflammatory mediators such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent for managing chronic inflammatory conditions.
- Antimicrobial Activity : In a comparative study against common pathogens, ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate exhibited notable antibacterial activity, particularly against Staphylococcus aureus strains resistant to conventional antibiotics.
Properties
Molecular Formula |
C12H14O6 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
ethyl 2-ethoxy-7-hydroxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C12H14O6/c1-3-15-11(14)7-5-8(13)10-9(6-7)17-12(18-10)16-4-2/h5-6,12-13H,3-4H2,1-2H3 |
InChI Key |
PNWDLLDLUVFQKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OC2=CC(=CC(=C2O1)O)C(=O)OCC |
Origin of Product |
United States |
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